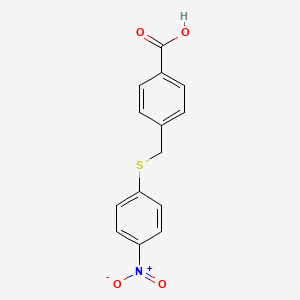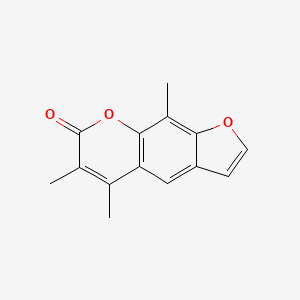
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of two methoxy groups attached to the benzene ring, which significantly influences its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 2-(2,5-dimethoxyphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another approach involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethoxyphenylboronic acid is coupled with 1,4-dimethoxybenzene in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methoxy groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2,5-Dimethoxyphenethylamine: A compound with similar structural features but different biological activity.
1,4-Dimethoxybenzene: Shares the dimethoxybenzene core but lacks the ethyl substituent.
Uniqueness
2-(2-(2,5-Dimethoxyphenyl)ethyl)-1,4-dimethoxybenzene is unique due to the presence of both the 2,5-dimethoxyphenyl and 1,4-dimethoxybenzene moieties, which confer distinct chemical and biological properties.
特性
CAS番号 |
20306-76-7 |
|---|---|
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC名 |
2-[2-(2,5-dimethoxyphenyl)ethyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-7-9-17(21-3)13(11-15)5-6-14-12-16(20-2)8-10-18(14)22-4/h7-12H,5-6H2,1-4H3 |
InChIキー |
PJPONKMXDCEBRP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)CCC2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


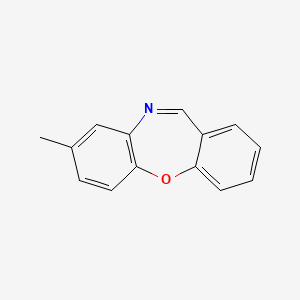
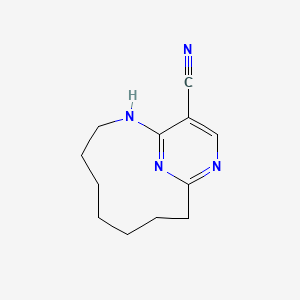
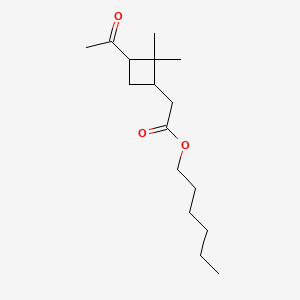
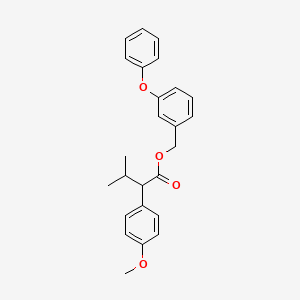
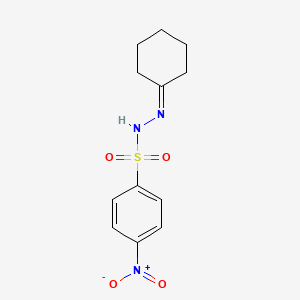

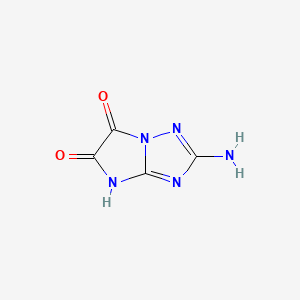



![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
